1-Ethenyl-3-methylpyrrolidin-2-one
Description
Significance of Pyrrolidinone Core Structures in Chemical Synthesis and Materials Science
The pyrrolidinone ring, a five-membered lactam, is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.net It is a versatile scaffold found in numerous natural products, pharmaceuticals, and synthetic materials. researchgate.netresearchgate.net The prevalence of this core is due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, which allows for precise three-dimensional arrangements of functional groups. nih.gov
In chemical synthesis, pyrrolidinones serve as crucial intermediates for the construction of more complex molecules, including alkaloids and unnatural amino acids. researchgate.net The development of novel synthetic methods to create functionalized pyrrolidinones is an active area of research, with recent advancements enabling the one-step synthesis of densely functionalized derivatives. acs.org
In materials science, polymers containing pyrrolidinone units, such as polyvinylpyrrolidone (B124986) (PVP), exhibit a unique combination of properties including high solubility in water and organic solvents, biocompatibility, and film-forming ability. These characteristics make them valuable in applications ranging from adhesives and coatings to biomaterials and drug delivery systems.
Overview of 1-Ethenyl-3-methylpyrrolidin-2-one within the Lactam Chemical Space
This compound, also known as N-vinyl-3-methyl-2-pyrrolidone, is a derivative of the simplest γ-lactam, 2-pyrrolidone. wikipedia.org The defining features of this molecule are the ethenyl (vinyl) group attached to the nitrogen atom and the methyl group at the 3-position of the pyrrolidinone ring.
The introduction of the vinyl group at the nitrogen atom opens up possibilities for polymerization, leading to the formation of polymers with tailored properties. The methyl group at the 3-position introduces a chiral center, which can be significant for applications in asymmetric synthesis and for influencing the biological activity of resulting compounds.
The table below summarizes some of the key properties of this compound and related compounds.
| Property | Value |
| Chemical Formula | C7H11NO |
| IUPAC Name | This compound |
| Molar Mass | 125.17 g/mol |
| Synonyms | N-vinyl-3-methyl-2-pyrrolidone |
Scope and Emerging Research Trajectories Pertaining to this compound
Current research on this compound is focused on several key areas. A primary trajectory is its use as a monomer in the synthesis of novel polymers. The resulting polymers are being investigated for a variety of applications, including advanced coatings, specialty adhesives, and as components in biomedical devices.
Another significant research direction is the exploration of its utility as a building block in organic synthesis. The presence of multiple functional groups—the vinyl group, the lactam, and the chiral center—makes it a versatile starting material for the synthesis of more complex and potentially bioactive molecules. Investigations into its reactivity and participation in various chemical transformations are ongoing.
Future research is expected to delve deeper into the structure-property relationships of polymers derived from this monomer. Furthermore, the synthesis and biological evaluation of new compounds derived from this compound are anticipated to be a fruitful area of investigation, potentially leading to the discovery of new therapeutic agents. As synthetic methodologies become more advanced, the ability to create precisely tailored pyrrolidinone structures will undoubtedly expand the applications of this intriguing class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h3,6H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXWZDJZFZKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557412 | |
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-59-3 | |
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethenyl 3 Methylpyrrolidin 2 One and Its Precursors
Strategies for Pyrrolidinone Ring Formation
The pyrrolidinone scaffold is a prevalent motif in many biologically active compounds and natural products, leading to the development of numerous synthetic strategies for its construction. acs.org These methods often involve the cyclization of linear precursors.
Ring-Closing Approaches via Amino Acid and Dicarbonyl Derivatives
The formation of the lactam ring can be efficiently achieved through the cyclization of amino acids or their derivatives. wikipedia.org This intramolecular reaction between an amine and a carboxylic acid group within the same molecule is a fundamental approach to lactam synthesis. wikipedia.org Additionally, 1,4-dicarbonyl compounds serve as valuable precursors to γ-lactams through reactions with nucleophiles. acs.org
Malic acid can act as a bio-organocatalyst in the one-pot, three-component synthesis of pyrrolidinone derivatives. arkat-usa.org This method involves the reaction of an amine, a dicarboxylate, and an aldehyde. The proposed mechanism suggests the initial formation of an imine from the aldehyde and amine, followed by the addition of a 1,3-dipolar intermediate, which ultimately cyclizes to form the pyrrolidinone ring. arkat-usa.org The use of malic acid as a catalyst offers an environmentally friendly and efficient alternative to other methods. arkat-usa.org
A study demonstrated the use of malic acid in the synthesis of various pyrrolidinone derivatives, with optimized conditions yielding good to excellent results. The effect of catalyst amount on the reaction yield was investigated, as shown in the table below.
| Entry | Catalyst (mmol) | Time (min) | Yield (%) |
| 1 | - | 240 | 40 |
| 2 | 0.5 | 150 | 67 |
| 3 | 1.0 | 90 | 92 |
| 4 | 1.5 | 90 | 94 |
| Reaction conditions: aniline (B41778) (1 mmol), diethyl acetylenedicarboxylate (B1228247) (1 mmol), 4-nitrobenzaldehyde (B150856) (1 mmol), and varying amounts of malic acid in ethanol (B145695) (2 mL) at 50 °C. Isolated yield. arkat-usa.org |
γ-Keto acids and their derivatives are versatile starting materials for the synthesis of γ-lactams. For instance, levulinic acid can be used in the synthesis of pyrrolidones. organic-chemistry.org The reaction of γ-keto acids with amines can lead to the formation of an enamine, which then undergoes intramolecular cyclization to form the lactam ring. The reaction can be influenced by the electronic properties of the amine substrate. nih.gov
Furthermore, the reductive amination of ω-amino fatty acids under hydrosilylation conditions provides an efficient method for preparing various lactams, including pyrrolidinones. researchgate.net This catalyst-free approach offers good functional group tolerance and yields moderate to excellent results. researchgate.net
Sequential Reduction-Dehydration Routes to Unsaturated Lactams
The introduction of unsaturation into the lactam ring, such as the ethenyl group in 1-ethenyl-3-methylpyrrolidin-2-one, can be achieved through sequential reduction and dehydration reactions.
Ketone Reduction Followed by Acid-Catalyzed Dehydration
The reduction of a ketone to a secondary alcohol is a common transformation in organic synthesis. youtube.comyoutube.com This can be followed by an acid-catalyzed dehydration to introduce a double bond. khanacademy.org In the context of lactam synthesis, a keto group on the pyrrolidinone ring or a precursor can be reduced to a hydroxyl group. Subsequent dehydration would then yield the desired unsaturated lactam. For example, the reduction of an α-keto-β-lactam using a nickel catalyst can produce the corresponding α-hydroxy-β-lactam with high enantioselectivity. nih.gov
Boron Tribromide-Mediated Elimination for Ethenyl Moiety Introduction
Boron tribromide (BBr3) is a powerful reagent known for cleaving ethers and can also be used to promote elimination reactions. orgsyn.orgresearchgate.net While primarily used for demethylation, its Lewis acidic nature can facilitate the elimination of a leaving group, such as a hydroxyl group, to form a double bond. orgsyn.orgyoutube.com This methodology could potentially be applied to a hydroxyethyl-pyrrolidinone precursor to generate the ethenyl group. The reaction with BBr3 is often performed at or below room temperature. orgsyn.org It is a versatile reagent that can be used in the presence of various functional groups. orgsyn.org
Ethenyl Group Installation and Functionalization Strategies
The introduction of an ethenyl (vinyl) group onto the nitrogen atom of the pyrrolidinone ring is a key transformation in the synthesis of this compound. A prevalent industrial method for the synthesis of N-vinylpyrrolidones is the vinylation of 2-pyrrolidone with acetylene (B1199291). chemicalbook.comwikipedia.org This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH). chemicalbook.com The process involves the initial formation of the potassium salt of the pyrrolidinone, which then acts as the catalyst for the vinylation reaction. chemicalbook.com
The reaction is generally carried out under pressure and at elevated temperatures, ranging from 150 to 180 °C. chemicalbook.com To mitigate the risks associated with pressurized acetylene, it is often diluted with an inert gas like nitrogen. chemicalbook.com The presence of water in the reaction system can be detrimental, as it can lead to the ring-opening of the 2-pyrrolidone starting material. rsc.org Therefore, controlling the water content is critical for achieving high yields and selectivity. rsc.org
Alternative strategies for introducing the vinyl group include vinyl exchange reactions with vinyl acetate (B1210297) or vinyl ether. However, these methods are less common in industrial applications due to higher costs and challenges in product separation. chemicalbook.com
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors. Various catalytic systems have been developed to address challenges such as stereoselectivity and reaction efficiency.
Phase Transfer Catalysis for Halogenated Pyrrolidinone Intermediates
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijirset.comwikipedia.org This methodology is particularly useful for the synthesis of halogenated pyrrolidinone intermediates, which can be precursors to a variety of functionalized pyrrolidinones. In PTC, a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. ijirset.comwikipedia.orgyoutube.com This approach can lead to faster reactions, higher yields, and reduced byproducts. ijirset.com The use of PTC can also eliminate the need for expensive and hazardous organic solvents that would otherwise be required to dissolve all reactants in a single phase, aligning with the principles of green chemistry. ijirset.comwikipedia.org
Stereoselective and Asymmetric Synthesis Relevant to Methylpyrrolidinones
The presence of a stereocenter at the 3-position of the pyrrolidinone ring in this compound necessitates stereoselective or asymmetric synthetic methods to obtain enantiomerically pure or enriched products. The synthesis of substituted pyrrolidines with high enantiomeric purity is a significant area of research due to their prevalence in pharmaceuticals and natural products. mappingignorance.orgwhiterose.ac.uk
Several asymmetric strategies have been developed for the synthesis of chiral pyrrolidines. nih.gov One notable approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a highly stereo- and regioselective method for constructing the pyrrolidine (B122466) ring. mappingignorance.org This method can generate multiple new stereocenters in a single step. mappingignorance.org Chiral catalysts, often based on copper(I) or silver(I) complexes, are employed to control the stereochemical outcome of the reaction. mappingignorance.org
Another strategy involves the asymmetric lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile. nih.gov This method utilizes a chiral ligand, such as (-)-sparteine, to direct the deprotonation in an enantioselective manner. nih.gov Furthermore, chiral phosphoric acids have been used as catalysts in intramolecular aza-Michael cyclizations to produce enantioenriched pyrrolidines. whiterose.ac.uk
For the synthesis of specific 3-substituted pyrrolidines, methods involving catalytic asymmetric hydrogenation have been developed. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, employed a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to achieve high diastereoselectivity and enantioselectivity. nih.govresearchgate.net
Comparative Analysis of Synthetic Pathways for this compound
The selection of a synthetic pathway for this compound depends on several factors, including yield, scalability, reaction conditions, and the availability and cost of reagents.
Evaluation of Synthetic Yields and Scalability
The traditional acetylene-based vinylation of 2-pyrrolidone is a well-established and scalable industrial process for producing N-vinylpyrrolidones. chemicalbook.comwikipedia.org When optimized, this method can provide high yields. However, the scalability is accompanied by significant safety considerations due to the handling of acetylene under pressure. chemicalbook.com The use of microreactors has been explored to mitigate these safety issues and improve mass transfer, leading to high selectivity. researchgate.net
The table below provides a comparative overview of different synthetic approaches.
| Synthetic Approach | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Acetylene Vinylation | High | High (with safety measures) | Cost-effective for large scale | Requires handling of pressurized acetylene |
| Asymmetric Cycloaddition | Moderate to High | Moderate | High stereoselectivity | Catalyst cost, multi-step process |
| Asymmetric Hydrogenation | Good (for specific steps) | Moderate | High enantioselectivity | Multi-step, potential for low overall yield |
Consideration of Reaction Conditions and Reagent Selection
The reaction conditions for the synthesis of this compound and its precursors vary significantly depending on the chosen pathway. The acetylene vinylation method requires high temperatures (150-180 °C) and pressures (0.9-1.5 MPa), along with a basic catalyst like KOH. chemicalbook.com Careful control of water content is crucial to prevent side reactions. rsc.org
In contrast, many modern asymmetric catalytic reactions can be performed under milder conditions. For example, some catalytic asymmetric 1,3-dipolar cycloadditions can proceed at or below room temperature. mappingignorance.org The choice of catalyst is critical in these reactions. For instance, Cu(I) or Ag(I) catalysts can be used to control the endo/exo selectivity in cycloaddition reactions. mappingignorance.org
The selection of reagents also plays a significant role. In phase transfer catalysis, the choice of the phase-transfer catalyst, such as a quaternary ammonium salt, is important for reaction efficiency. ijirset.comwikipedia.org In asymmetric syntheses, the chiral auxiliary or catalyst, like a chiral phosphoric acid or a metal complex with a chiral ligand, dictates the stereochemical outcome. whiterose.ac.uknih.govresearchgate.net
The following table summarizes the reaction conditions for different synthetic strategies.
| Synthetic Strategy | Typical Temperature | Typical Pressure | Catalyst/Reagent |
| Acetylene Vinylation | 150-180 °C | 0.9-1.5 MPa | KOH |
| Asymmetric Cycloaddition | Room Temperature or below | Atmospheric | Cu(I) or Ag(I) complexes |
| Asymmetric Hydrogenation | Varies | Varies | Chiral Ru(II) complexes |
| Phase Transfer Catalysis | Varies | Atmospheric | Quaternary ammonium salts |
Reactivity and Transformation Pathways of 1 Ethenyl 3 Methylpyrrolidin 2 One
Fundamental Reaction Types of the Ethenyl Group
The ethenyl group, being an electron-rich double bond, is susceptible to a variety of addition and substitution reactions.
The carbon-carbon double bond of the ethenyl group can undergo several types of oxidation reactions, leading to the formation of epoxides, diols, and other oxygenated derivatives.
One of the common oxidation reactions is epoxidation , where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. This reaction transforms 1-ethenyl-3-methylpyrrolidin-2-one into 1-(oxiran-2-yl)-3-methylpyrrolidin-2-one. Another method for epoxidation involves the use of hydrogen peroxide in the presence of a catalyst. The synthesis of epoxidized polyvinylpyrrolidone (B124986) (PVP) has been reported, which suggests that similar chemistry can be applied to its monomeric analogue. researchgate.net
Dihydroxylation is another key oxidation pathway, which can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction cleaves the pi bond of the ethenyl group to form a vicinal diol, yielding 1-(1,2-dihydroxyethyl)-3-methylpyrrolidin-2-one.
Ozonolysis represents a more drastic oxidation, where the double bond is cleaved entirely. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to yield formaldehyde (B43269) and 1-formyl-3-methylpyrrolidin-2-one. Oxidative workup (e.g., with hydrogen peroxide) would produce formic acid and the corresponding N-acylpyrrolidinone. Studies on the ozonolysis of N-vinylpyrrolidone (NVP) and polyvinylpyrrolidone (PVP) have shown that the pyrrolidone ring can also be affected, leading to degradation products. rsc.orglibretexts.org
Table 1: Oxidation Reactions of the Ethenyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Epoxidation | m-CPBA | 1-(Oxiran-2-yl)-3-methylpyrrolidin-2-one |
| Dihydroxylation | OsO₄, NMO | 1-(1,2-Dihydroxyethyl)-3-methylpyrrolidin-2-one |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | Formaldehyde and 1-Formyl-3-methylpyrrolidin-2-one |
The ethenyl group can be selectively reduced without affecting the amide functionality of the pyrrolidinone ring. Catalytic hydrogenation is a common method for this transformation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, and under a hydrogen atmosphere, the ethenyl group is reduced to an ethyl group, yielding 1-ethyl-3-methylpyrrolidin-2-one.
The amide carbonyl group of the pyrrolidinone ring is generally less reactive towards reduction than the ethenyl group. However, under harsher conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄), the amide can be reduced to an amine. This would lead to the formation of 1-ethyl-3-methylpyrrolidine. The use of sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of amides but can be used for the reduction of aldehydes and ketones. mdpi.com However, in the presence of certain additives or under specific conditions, its reactivity can be enhanced. wikipedia.orgchemicalbook.comnih.gov
Table 2: Reduction Reactions of this compound
| Reaction Type | Reagent(s) | Moiety Reduced | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethenyl group | 1-Ethyl-3-methylpyrrolidin-2-one |
| Amide Reduction | LiAlH₄ | Pyrrolidinone ring (carbonyl) | 1-Ethyl-3-methylpyrrolidine |
The ethenyl group can participate in various substitution reactions, most notably those catalyzed by transition metals. The Heck reaction , a palladium-catalyzed cross-coupling reaction, allows for the substitution of a hydrogen atom on the ethenyl group with an aryl, vinyl, or benzyl (B1604629) group. organic-chemistry.orgwikipedia.orgnumberanalytics.com For example, reacting this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst and a base would yield 1-(2-phenylvinyl)-3-methylpyrrolidin-2-one. libretexts.orgorganic-chemistry.orgwikipedia.orgnumberanalytics.com
Hydrohalogenation , the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond, follows Markovnikov's rule. The proton adds to the terminal carbon of the ethenyl group, and the halide adds to the more substituted carbon, leading to the formation of 1-(1-haloethyl)-3-methylpyrrolidin-2-one.
Reactions of the Pyrrolidinone Ring System
The pyrrolidinone ring, being a cyclic amide (lactam), exhibits reactivity characteristic of this functional group, including ring-opening and functionalization of the carbon backbone.
The lactam ring of this compound can be opened under both acidic and basic conditions. Acid-catalyzed hydrolysis , typically using a strong acid such as hydrochloric acid or sulfuric acid in the presence of water, will cleave the amide bond to yield 4-amino-2-methylpentanoic acid and acetaldehyde, the latter resulting from the hydrolysis of the N-vinyl group. chemicalbook.comwikipedia.orgnih.govresearchgate.net The rate-determining step in the hydrolysis of N-vinylpyrrolidin-2-one is the proton transfer to the vinyl group. nih.gov
Base-catalyzed hydrolysis (saponification), using a strong base like sodium hydroxide (B78521), will also open the ring to form the sodium salt of 4-amino-2-methylpentanoic acid. This reaction is generally slower than acid-catalyzed hydrolysis. The presence of water is critical for these hydrolysis reactions. rdd.edu.iq
More specialized ring-opening reactions can be achieved using other reagents. For instance, reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been accomplished using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net
The carbon atom alpha to the carbonyl group (the 3-position) is amenable to functionalization through the formation of an enolate. Treatment of the corresponding N-protected 3-methylpyrrolidin-2-one (B1294592) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate by deprotonation at the 3-position. harvard.edunih.govpressbooks.pubyoutube.comlibretexts.org This enolate can then react with various electrophiles in an alkylation reaction . harvard.edupressbooks.pubyoutube.comlibretexts.orgyoutube.com
For example, reacting the enolate of a suitable precursor with an alkyl halide (e.g., methyl iodide) would introduce a second alkyl group at the 3-position, yielding a 3,3-dialkylpyrrolidin-2-one derivative. This method provides a powerful tool for elaborating the carbon skeleton of the pyrrolidinone ring. pressbooks.pub The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation and subsequent alkylation, especially in unsymmetrical ketones. libretexts.org
Table 3: Functionalization of the Pyrrolidinone Ring
| Reaction Type | Reagent(s) | Position Functionalized | Product |
|---|---|---|---|
| Alkylation | 1. LDA; 2. RX (e.g., CH₃I) | 3-position | N-Ethenyl-3,3-dimethylpyrrolidin-2-one |
Advanced Coupling and Cascade Reactions Involving this compound Analogues
The dual functionality of this compound analogues, featuring both a reactive vinyl group and a modifiable lactam ring, makes them ideal substrates for advanced coupling and cascade reactions. These reactions offer efficient pathways to novel and structurally diverse compounds.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the derivatization of N-vinylpyrrolidone analogues. These reactions allow for the formation of new carbon-carbon bonds at the vinyl position, leading to a wide array of functionalized products.
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been successfully applied to N-acyl-N-vinylamine derivatives, which are close structural analogues of this compound. nih.gov This methodology facilitates the regioselective arylation of the vinyl group. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific palladium catalysts and phosphine (B1218219) ligands can lead to high yields and regioselectivity. nih.gov
The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst. numberanalytics.com
The Suzuki-Miyaura coupling offers another versatile method for the derivatization of vinyl-substituted compounds. This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org While specific examples with this compound are not extensively documented in the reviewed literature, the principles of Suzuki-Miyaura coupling are broadly applicable to vinyl systems. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org The use of boronic acids or their esters as coupling partners allows for the introduction of various aryl, heteroaryl, or vinyl substituents onto the N-vinylpyrrolidone scaffold.
Below is a representative data table illustrating the conditions and outcomes for Heck couplings of N-acyl-N-vinylamine derivatives with aryl triflates, which can be considered analogous to the potential reactivity of this compound. nih.gov
| Entry | N-Vinylamide | Aryl Triflates | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Vinylacetamide | Phenyl triflate | Pd₂(dba)₃ (1.5) | DPPF (3) | Diisopropylethylamine | Dioxane | 1 | 98 |
| 2 | N-Vinylacetamide | 4-Acetylphenyl triflate | Pd₂(dba)₃ (1.5) | DPPF (3) | Diisopropylethylamine | Dioxane | 1 | 85 |
| 3 | N-Vinylbenzamide | Phenyl triflate | Pd₂(dba)₃ (1.5) | DPPF (3) | Diisopropylethylamine | Dioxane | 1 | 92 |
| 4 | N-Vinylpivalamide | Phenyl triflate | Pd₂(dba)₃ (1.5) | DPPF (3) | Diisopropylethylamine | Dioxane | 1 | 75 |
Data sourced from a study on fast and regioselective Heck couplings with N-acyl-N-vinylamine derivatives. nih.gov
Catalyzed cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecules in a single operation, often with high stereoselectivity. While specific cascade reactions starting from this compound are not extensively detailed in the available literature, cascade approaches to synthesize functionalized pyrrolidinone scaffolds, which are relevant structural motifs, have been reported.
One such example is the Smiles-Truce cascade reaction for the synthesis of α-arylated pyrrolidinones. This one-pot process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. The cascade is initiated by the nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation to yield the pyrrolidinone core. nih.gov This methodology provides a metal-free and operationally simple route to biologically relevant pyrrolidinone structures.
Another relevant cascade process involves the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives to selectively synthesize pyrrolidin-2-ones. This domino process is believed to proceed through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further transformations including carboxylic acid formation, decarboxylation, and oxidation to yield the final pyrrolidin-2-one product. rsc.org The selectivity of this reaction can be tuned by the choice of oxidant and additives. rsc.org
Furthermore, rhodium-catalyzed cascade reactions have been developed for the synthesis of dihydroquinolinone scaffolds, which, while not pyrrolidinones, demonstrate the power of cascade catalysis in constructing heterocyclic systems. These reactions can involve C-H bond functionalization and amidation in a single pot. nih.gov Such strategies could potentially be adapted for the synthesis of more complex structures derived from this compound analogues.
The following table summarizes key aspects of catalyzed cascade reactions leading to relevant pyrrolidinone structural motifs.
| Cascade Reaction Type | Starting Materials | Key Transformation Steps | Product | Catalyst/Reagent |
| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Nucleophilic ring-opening, Smiles-Truce aryl transfer, Lactam formation | α-Arylated Pyrrolidinones | Base (e.g., Cs₂CO₃) |
| Piperidine Ring Contraction | N-Substituted Piperidines | Ring contraction, Deformylative functionalization | Pyrrolidin-2-ones | Oxidant/Additive |
| Rhodium-Catalyzed C-H Functionalization/Amidation | N-Arylphosphanamines, Acrylates | C-H bond activation, N-P bond hydrolysis, Intramolecular amidation | Dihydroquinolinones | Rh(I) catalyst |
These examples of advanced coupling and cascade reactions highlight the synthetic potential of the this compound scaffold and its analogues. The ability to functionalize the vinyl group and participate in cascade sequences opens up avenues for the creation of novel and diverse chemical entities with potential applications in various fields of chemical science.
Derivatives and Analogues of 1 Ethenyl 3 Methylpyrrolidin 2 One in Research
Structural Modifications and Their Synthetic Accessibility
The core structure of 1-ethenyl-3-methylpyrrolidin-2-one, also known as N-vinyl-3-methyl-2-pyrrolidone, serves as a scaffold for numerous structural modifications. The primary approach to creating derivatives involves altering the substitution pattern on the five-membered lactam ring. This allows researchers to systematically study structure-property relationships, particularly for polymerization and biomedical applications. researchgate.netnih.gov
The synthetic accessibility of these analogues hinges on two main stages: the synthesis of the substituted 2-pyrrolidone precursor and its subsequent N-vinylation.
Synthesis of Substituted 2-Pyrrolidone Precursors: A variety of methods exist for synthesizing substituted γ-lactam rings. beilstein-journals.orgmdpi.com One notable strategy involves a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, which proceeds through γ-amino esters that undergo in situ lactamization. mdpi.comnih.gov This method is versatile, accommodating a wide range of substituents on both the amine and the cyclopropane (B1198618), leading to di- and trisubstituted pyrrolidin-2-ones. nih.gov Multicomponent reactions are also employed, for instance, reacting aromatic aldehydes, amines, and compounds like ethyl 2,4-dioxovalerate to create highly functionalized pyrrolinones. beilstein-journals.org
N-Vinylation of Pyrrolidone Precursors: The introduction of the ethenyl (vinyl) group onto the nitrogen atom of the lactam is a critical step.
Classical Method: The traditional industrial synthesis involves the base-catalyzed reaction of the 2-pyrrolidone with acetylene (B1199291) gas under high pressure and temperature. wikipedia.orggoogle.comchemicalbook.com Potassium hydroxide (B78521) is often used to form the potassium salt of the lactam, which acts as the catalyst. chemicalbook.com This process requires careful removal of water to prevent ring-opening side reactions. chemicalbook.com
Modern Catalytic Methods: To avoid the harsh conditions and the use of acetylene gas, newer catalytic systems have been developed. A prominent example is the copper-catalyzed N-vinylation. One such system uses copper(II) fluoride (B91410) (CuF₂) with 4-dimethylaminopyridine (B28879) (DMAP) to promote the reaction between the lactam and a vinylsilane at room temperature, offering high yields and good functional group tolerance. researchgate.netorganic-chemistry.orgnih.gov This method has been successfully used to synthesize valuable monomers like N-vinylpyrrolidone (NVP) on a gram scale. organic-chemistry.orgnih.gov
The accessibility of these derivatives is thus a function of the synthetic route chosen for the lactam precursor and the efficiency of the subsequent N-vinylation reaction.
| N-Vinylation Method | Reagents | Conditions | Key Features | Citation |
| Classical Vinylation | 2-Pyrrolidone, Acetylene, Alkali Metal Salt (e.g., KOH) | 100–200 °C, 7.5–30 atm | High yield (>90%), requires high pressure/temperature, sensitive to water. | google.comchemicalbook.com |
| Copper-Catalyzed Vinylation | Lactam, Vinylsilane, CuF₂/DMAP | Room Temperature | Mild conditions, avoids acetylene gas, high yields, good functional group tolerance. | researchgate.netorganic-chemistry.orgnih.gov |
Pyrrolidinone Derivatives with Varied Alkyl Substituents on the Ring
Alkyl substituents on the pyrrolidinone ring significantly influence the chemical and physical properties of the resulting N-vinyl monomers and their corresponding polymers. The position, number, and size of these alkyl groups can affect monomer reactivity, polymer solubility, thermal stability, and stereochemistry.
Specific research literature detailing the synthesis and properties of 1-Ethenyl-3,3,5-trimethylpyrrolidin-2-one is limited. However, its synthesis can be inferred from established chemical principles. The precursor, 3,3,5-trimethylpyrrolidin-2-one, can be synthesized through multi-step organic reactions. Following the synthesis of the lactam, N-vinylation would be achieved using standard methods, such as reaction with acetylene or through modern copper-catalyzed protocols. google.comorganic-chemistry.org The presence of three methyl groups, including a gem-dimethyl group at the C3 position, would be expected to increase the lipophilicity of the molecule compared to the parent compound. The existence of related multi-substituted compounds like 5-Ethenyl-1,3,3-trimethylpyrrolidin-2-one and (5S)-1-ethenyl-5-ethyl-3-methylpyrrolidin-2-one in chemical databases suggests the synthetic feasibility of such structures. nih.govnih.gov
The introduction of a methyl group at the C5 position creates a chiral center, leading to (R)- and (S)-enantiomers. Research has focused on synthesizing chiral N-vinylpyrrolidinones from L-amino acids, which serve as precursors to polymers with stereogenic centers. researchgate.net For example, (R)-5-benzhydryloxymethyl-2-pyrrolidinone, derived from L-glutamic acid, can be N-vinylated using a palladium catalyst (Na₂PdCl₄) and vinyl acetate (B1210297). researchgate.net The resulting chiral monomers are used to create polymers that can act as stabilizers for bimetallic nanoclusters in catalytic asymmetric reactions. researchgate.net The bulkiness of the C5 substituent has been found to be a critical factor in achieving high enantioselectivity in these catalytic applications. researchgate.net
Separately, non-vinylated (R)-5-methylpyrrolidin-2-one derivatives have been investigated as potent and selective inhibitors of the p300 bromodomain, a target in cancer research, highlighting the pharmacological relevance of this substituted ring system. sigmaaldrich.com
Direct research on 1-Ethenyl-4-methylpyrrolidin-2-one is not widely available in published literature. The synthetic route to this compound would involve the preparation of the 4-methylpyrrolidin-2-one (B1348647) precursor. The commercial availability of the related compound 1,4-Dimethylpyrrolidin-2-one indicates that the 4-methyl substituted lactam ring is an accessible chemical entity. sigmaaldrich.com Subsequent N-vinylation of 4-methylpyrrolidin-2-one, following general procedures like the copper-catalyzed reaction with a vinylsilane or the classical acetylene method, would yield the target monomer. google.comorganic-chemistry.org The methyl group at the C4 position would introduce a chiral center and influence the resulting polymer's properties.
Dedicated studies on 1-Ethenyl-4,5-dimethylpyrrolidin-2-one are scarce. The synthesis would proceed via the corresponding lactam, 4,5-dimethylpyrrolidin-2-one. The synthesis of polysubstituted pyrrolidinones is well-established, often involving cyclization or multicomponent reactions. beilstein-journals.orgmdpi.com Once the disubstituted lactam is obtained, standard N-vinylation techniques could be applied to introduce the ethenyl group at the nitrogen atom. google.comorganic-chemistry.org The presence of two adjacent chiral centers (at C4 and C5) would result in different diastereomers (cis and trans), adding a layer of stereochemical complexity and opportunity for creating polymers with specific tacticities. The existence of the analogous lactone, (4R,5S)-5-ethenyl-4,5-dimethyloxolan-2-one, supports the chemical viability of this substitution pattern. nih.gov
Research has also explored substitutions at other positions on the pyrrolidone ring and on the vinyl group itself.
1-[1-(4-Methylphenyl)ethenyl]pyrrolidin-2-one: This compound is an example of substitution on the vinyl group rather than the ring. nih.gov Here, one of the vinyl hydrogens is replaced by a tolyl (4-methylphenyl) group. This modification significantly alters the electronic properties and steric bulk around the double bond, which would drastically affect its polymerization characteristics compared to NVP.
N-Vinyl-3-ethylidene-2-pyrrolidone: This derivative features an exocyclic double bond at the C3 position. sigmaaldrich.com The synthesis and chemistry of this compound have been explored, presenting a monomer with two distinct polymerizable double bonds, opening possibilities for cross-linking and creating branched polymer architectures. organic-chemistry.orgsigmaaldrich.com
Functionalized Pyrrolidinone Building Blocks and Intermediates
The versatility of the pyrrolidinone ring allows for the introduction of various functional groups, transforming the basic structure into valuable synthons and intermediates for more complex molecules. These building blocks are instrumental in the construction of diverse chemical libraries and the synthesis of targeted compounds.
3-Amino-1-methylpyrrolidin-2-one as a Versatile Synthon
3-Amino-1-methylpyrrolidin-2-one is a key intermediate in organic synthesis. Its structure features a primary amine group at the 3-position of the N-methylated pyrrolidinone ring, making it a bifunctional molecule. This compound and its analogues are utilized in the synthesis of more complex heterocyclic systems and as precursors for a variety of derivatives. For instance, (3R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride is a specific stereoisomer that serves as a chiral building block in asymmetric synthesis. uni.lu The presence of the amino group allows for a range of chemical transformations, including acylation, alkylation, and condensation reactions, to generate a library of substituted pyrrolidinones.
Halogenated Pyrrolidinone Precursors (e.g., 3-chloromethylene-1-methylpyrrolidin-2-one)
Halogenated pyrrolidinones, such as 3-chloromethylene-1-methylpyrrolidin-2-one, are highly reactive intermediates. The halogen atom, typically chlorine or bromine, acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is harnessed to introduce a wide array of functional groups at the 3-position of the pyrrolidinone ring. For example, the reaction of 2-(chloromethyl)-1-methylpyrrolidine (B1295616) can lead to a ring expansion to form 3-chloro-1-methylpiperidine (B1626068) through the formation of an intermediate aziridinium (B1262131) cation, showcasing the synthetic utility of halogenated pyrrolidine (B122466) derivatives. stackexchange.com These precursors are valuable in the synthesis of pharmaceuticals and other biologically active compounds.
N-Substituted γ-Lactam Derivatives
The nitrogen atom of the γ-lactam ring in pyrrolidinone derivatives provides a site for extensive functionalization. chemicalbook.com The synthesis of N-substituted γ-lactam derivatives is a significant area of research, as the nature of the substituent on the nitrogen atom can profoundly influence the molecule's properties and biological activity. organic-chemistry.org These derivatives are synthesized through various methods, including the reaction of γ-butyrolactone with primary amines. chemicalbook.com For example, N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent produced by the reaction of γ-butyrolactone with methylamine. chemicalbook.comwikipedia.org Research has also explored the synthesis of a wide range of N-aryl and N-alkyl lactams for various applications. organic-chemistry.org The ability to introduce diverse substituents on the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties. chemicalbook.comorganic-chemistry.org
| Derivative Type | Key Features | Synthetic Utility |
| 3-Amino-1-methylpyrrolidin-2-one | Contains a reactive primary amine group. | Building block for complex heterocycles, precursor for acylation and alkylation reactions. |
| Halogenated Pyrrolidinones | Possess a reactive halogen atom for nucleophilic substitution. | Intermediate for introducing diverse functional groups at the 3-position. |
| N-Substituted γ-Lactams | Allows for extensive functionalization at the nitrogen atom. | Enables fine-tuning of molecular properties for various applications. |
Theoretical and Mechanistic Investigations of 1 Ethenyl 3 Methylpyrrolidin 2 One Reactivity
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 1-Ethenyl-3-methylpyrrolidin-2-one at an atomic level. These methods are crucial for exploring reaction pathways and stereoselectivity that may not be easily accessible through experimental means alone.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions. For a molecule such as this compound, DFT calculations would be instrumental in mapping out potential reaction pathways, for instance, in polymerization or cycloaddition reactions.
Researchers often employ DFT to calculate the geometries of reactants, transition states, and products, along with their corresponding energies. This information allows for the determination of activation barriers and reaction enthalpies, providing a thermodynamic and kinetic profile of a proposed reaction. For example, in studies of N-vinylpyrrolidone (NVP), a structurally related monomer, DFT has been used to model its polymerization. nih.govenvironmentaljournals.org Theoretical studies on similar systems have utilized functionals like B3LYP with basis sets such as 6-31G to optimize molecular geometries and predict spectroscopic properties. environmentaljournals.orgresearchgate.net Such an approach for this compound would elucidate how the methyl group at the 3-position influences the reactivity of the vinyl group and the lactam ring.
A hypothetical DFT study on the [3+2] cycloaddition reaction of this compound with an azomethine ylide, drawing parallels from studies on other substituted pyrrolidines, might involve the parameters shown in Table 1. acs.orgchemistryviews.org
Table 1: Hypothetical DFT Parameters for Reaction Pathway Analysis
| Parameter | Description | Example Application for this compound |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X |
| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p), def2-TZVP |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) |
| Calculated Properties | Geometries, Energies of stationary points (reactants, transition states, products), Vibrational Frequencies. | Prediction of activation barriers and reaction energies for cycloaddition. |
This table is illustrative and based on methodologies applied to similar compounds.
Ab Initio Studies on Stereoselectivity and Molecular Interactions
Ab initio quantum chemistry methods, which are based on first principles without experimental data, are invaluable for investigating stereoselectivity. For this compound, which is chiral, understanding the factors that control the stereochemical outcome of its reactions is critical. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide a high level of accuracy.
Studies on the conformational stability of the parent pyrrolidine (B122466) ring have shown that methods including electron correlation, like MP2, are necessary for a reliable description of its puckering and the energetic barriers between different conformers. rsc.org For this compound, similar studies would clarify how the substituents influence the ring's conformational preferences, which in turn can dictate the facial selectivity of reactions at the vinyl group. The interplay of steric and electronic effects of the methyl and ethenyl groups would be a key focus, determining how incoming reactants interact with the molecule.
Elucidation of Reaction Mechanisms
Understanding the step-by-step sequence of a chemical transformation, or its mechanism, is fundamental to controlling reaction outcomes. For this compound, this involves studying reaction kinetics, identifying transient intermediates, and understanding the influence of the reaction environment.
Kinetics and Rate-Determining Steps in Transformation Reactions
The rate law, an equation that links the reaction rate with the concentrations of reactants, can be determined experimentally. This rate law provides strong clues about the molecularity of the rate-determining step. For instance, if a hypothetical reaction of this compound with a reagent 'X' was found to be first order in both reactants, it would suggest that both molecules are involved in the rate-determining step. chemistryviews.org Computational studies can complement these experiments by calculating the activation energy for each step in a proposed mechanism; the step with the highest energy barrier is typically the rate-determining one. nih.gov
Identification and Characterization of Catalytic Intermediates
Many reactions proceed through short-lived, high-energy species called intermediates. In catalytic reactions involving this compound, these intermediates are formed by the interaction of the substrate with the catalyst. Spectroscopic techniques such as NMR and IR, often at low temperatures, can sometimes be used to detect and characterize these transient species.
Computational chemistry again plays a vital role. By modeling the interaction between this compound and a catalyst, researchers can predict the structure and stability of potential catalytic intermediates. For example, in a metal-catalyzed polymerization, DFT could be used to model the coordination of the vinyl group to the metal center and the subsequent insertion steps. rsc.org
Role of Solvents and Catalysts in Reaction Efficiency and Selectivity
The choice of solvent and catalyst can dramatically impact the efficiency (yield and reaction rate) and selectivity (regio- and stereoselectivity) of a reaction. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov For instance, a polar solvent might favor a reaction pathway that proceeds through a polar transition state.
Catalysts provide an alternative, lower-energy reaction pathway. In the context of this compound, different catalysts could be employed to achieve specific outcomes. For example, a chiral Lewis acid catalyst could be used to induce asymmetry in a Diels-Alder reaction involving the ethenyl group, leading to a preference for one enantiomeric product over the other. Studies on the synthesis of substituted pyrrolidines have demonstrated the effectiveness of silver acs.orgchemistryviews.org and other metal-based catalysts mdpi.com in controlling stereoselectivity.
Topological and Thermodynamic Studies Relevant to Pyrrolidinone Systems
The reactivity and physical behavior of this compound are deeply rooted in its molecular structure and the thermodynamic principles that govern its interactions. While specific, in-depth topological and thermodynamic studies on this compound are not extensively documented in publicly available literature, a wealth of information on closely related pyrrolidinone systems provides a strong framework for understanding its properties. These studies, often employing a combination of experimental calorimetry, densimetry, and computational modeling, shed light on the intermolecular forces and structural characteristics that define this class of compounds.
Investigations into binary mixtures containing pyrrolidin-2-one and 1-methyl-pyrrolidin-2-one with ionic liquids have utilized graph theory to analyze their thermodynamic properties. acs.org This approach models the molecules as graphs and uses topological indices to correlate the structure with macroscopic properties like excess molar volume (VE), excess molar enthalpy (HE), and excess isentropic compressibility (κSE). The analysis of these mixtures indicates that the interactions between the components are significant, often leading to the formation of molecular complexes. acs.org The calculated values for VE, HE, and κSE using this topological approach have shown good agreement with experimental data, suggesting that the shape, size, and connectivity of the pyrrolidinone ring are critical in determining the thermodynamic behavior of the mixture. acs.org
The structure of lactams, such as the pyrrolidinone core, is of significant interest due to its relevance in understanding more complex molecular biology problems, where self-association through hydrogen bonding is a key feature. acs.org The properties of these systems can be finely tuned by altering the molecular structure of the constituent components. acs.org
Thermodynamic Data for Related Pyrrolidinone Systems
The following tables present a compilation of thermodynamic and physical property data for pyrrolidin-2-one and N-methylpyrrolidinone, which serve as foundational molecules for understanding the properties of this compound. These data are essential for parameterizing theoretical models and for engineering applications involving these and similar compounds.
Table 1: Selected Thermodynamic Properties of Pyrrolidin-2-one
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | nih.gov |
| Molecular Weight | 85.10 g/mol | nih.gov |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2368.8 ± 0.5 kJ/mol | nist.gov |
| Enthalpy of Formation of Liquid at Standard Conditions (ΔfH°liquid) | -245.3 ± 0.6 kJ/mol | nist.gov |
| Liquid Phase Molar Entropy at Standard Conditions (S°liquid) | 185.8 J/mol·K | nist.gov |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.2 ± 0.4 kJ/mol | nist.gov |
| Normal Boiling Point (Tboil) | 518. K | nih.gov |
| Normal Melting Point (Tfus) | 298.7 K | nih.gov |
Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.gov
Table 2: Selected Physical Properties of N-Methylpyrrolidinone
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | acs.org |
| Molecular Weight | 99.13 g/mol | acs.org |
| Normal Boiling Point (Tboil) | 475.15 K | acs.org |
| Critical Temperature (Tc) | 720. K | acs.org |
| Critical Pressure (Pc) | 4500 kPa | acs.org |
| Critical Volume (Vc) | 0.000302 m³/mol | acs.org |
Data sourced from the Journal of Chemical & Engineering Data. acs.org
Computed Molecular Descriptors for Ethenyl-Substituted Pyrrolidinones
Computational chemistry provides valuable insights into the molecular properties that influence reactivity and intermolecular interactions. The following table includes computed descriptors for pyrrolidinone derivatives containing an ethenyl group, which are structurally analogous to this compound.
Table 3: Computed Properties of Related Ethenyl-Pyrrolidinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Topological Polar Surface Area (Ų) |
| (3E)-1-ethenyl-3-ethylidenepyrrolidin-2-one | C₈H₁₁NO | 137.18 | 1.1 | 20.3 |
| 1-ethenyl-3,5,5-tris(methylamino)pyrrolidin-2-one | C₉H₁₈N₄O | 198.27 | -0.8 | 56.4 |
Data sourced from PubChem. nih.govnih.gov
The XLogP3-AA value provides an estimate of the compound's lipophilicity, which is a critical parameter in drug design and environmental science. The topological polar surface area (TPSA) is another important descriptor that correlates with hydrogen bonding potential and membrane permeability. For (3E)-1-ethenyl-3-ethylidenepyrrolidin-2-one, the positive XLogP3-AA suggests a degree of lipophilicity, while the TPSA indicates a moderate capacity for polar interactions. nih.gov In contrast, the more substituted 1-ethenyl-3,5,5-tris(methylamino)pyrrolidin-2-one exhibits a negative XLogP3-AA, indicating greater hydrophilicity, and a significantly larger TPSA, suggesting a higher potential for hydrogen bonding. nih.gov
These topological and thermodynamic data for related pyrrolidinone systems provide a foundational understanding of the physicochemical properties that likely characterize this compound. The interplay of the pyrrolidinone core, the ethenyl group, and the methyl substituent will ultimately define its specific behavior in chemical reactions and physical mixtures.
Polymerization and Material Science Research of 1 Ethenyl 3 Methylpyrrolidin 2 One
1-Ethenyl-3-methylpyrrolidin-2-one as a Monomer
This compound, also identified as 3-methyl-N-vinylpyrrolidone, is a derivative of the well-studied N-vinylpyrrolidone. While it is commercially available for research purposes, dedicated studies on its behavior as a monomer are sparse in publicly accessible scientific literature.
There is a notable absence of published research detailing the copolymerization of this compound with other monomers, including its parent monomer, 1-Ethenyl-2-pyrrolidinone. Reactivity ratios, which are crucial for predicting copolymer composition and structure, have not been determined for this monomer pair. Such studies would be essential to understand how the incorporation of this compound units would affect the properties of copolymers, but this information is not currently present in the scientific literature.
Advanced Polymer Architectures and Properties
The development of advanced polymer architectures, such as block copolymers, graft copolymers, or hyperbranched polymers, using this compound as a constituent monomer has not been a subject of detailed investigation in available research. Consequently, there is no data on the specific properties that would arise from such complex macromolecular structures.
Polymer Characterization Methodologies
A thorough characterization of poly(this compound) is essential to understand its structure-property relationships and determine its suitability for various applications. A suite of analytical techniques is employed to investigate its molecular weight, structure, thermal properties, and morphology. wikipedia.orgslideshare.net
Molecular Weight and Distribution: The molecular weight of a polymer is a critical parameter that influences its mechanical properties and processability. Techniques such as Size Exclusion Chromatography (SEC) and viscometry are commonly used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). wikipedia.org
Chemical Structure: Spectroscopic methods are fundamental to confirming the chemical structure of the polymer.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the lactam ring and the C-H bonds of the alkyl groups. specialchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the atoms in the polymer, confirming the presence and connectivity of the ethenyl, methyl, and pyrrolidone ring protons and carbons. ijche.com
Thermal Properties: The thermal behavior of the polymer dictates its processing window and service temperature.
Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, offering insights into the polymer's amorphous and crystalline nature. specialchem.com
Thermogravimetric Analysis (TGA) determines the thermal stability of the polymer by measuring its weight loss as a function of temperature, indicating the onset of thermal degradation.
Morphology and Crystallinity: The arrangement of polymer chains, whether amorphous or crystalline, significantly impacts the material's physical and mechanical properties.
X-ray Diffraction (XRD) is used to analyze the degree of crystallinity in the polymer. malvernpanalytical.com The presence of bulky methyl groups may lead to more amorphous regions in the polymer structure. ijche.com
Microscopy techniques , such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), can be used to visualize the surface morphology and microstructure of the polymer. wikipedia.orgslideshare.net
Mechanical Properties: Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of the polymer, such as the storage modulus and loss modulus, as a function of temperature and frequency. researchgate.net This provides information on the material's stiffness, damping characteristics, and transitions.
The following table presents a hypothetical set of characterization data for a sample of poly(this compound).
Table 2: Illustrative Polymer Characterization Data for Poly(this compound)
| Characterization Technique | Parameter | Illustrative Value | Significance |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Weight-Average Molecular Weight (Mw) | 150,000 g/mol | Influences mechanical strength and viscosity. |
| Polydispersity Index (PDI) | 2.1 | Indicates the breadth of the molecular weight distribution. | |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | 165 °C | Represents the temperature at which the polymer transitions from a glassy to a rubbery state. specialchem.com |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td, 5% weight loss) | 380 °C | Indicates the onset of significant thermal degradation. |
| X-ray Diffraction (XRD) | Crystallinity | Largely Amorphous | The bulky methyl group likely hinders ordered chain packing, leading to an amorphous structure. ijche.com |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (at 25 °C) | 3.2 GPa | A measure of the material's stiffness in its glassy state. researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques for 1 Ethenyl 3 Methylpyrrolidin 2 One
Spectroscopic Analysis for Structural Elucidation
A critical component of characterizing any chemical compound is the use of spectroscopic techniques to determine its molecular structure. However, for 1-Ethenyl-3-methylpyrrolidin-2-one, specific spectral data remains elusive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR spectral data for this compound could be located in the searched resources. While NMR spectra are available for related compounds such as N-vinylpyrrolidone (1-ethenylpyrrolidin-2-one) and 3-methyl-2-pyrrolidinone, these cannot be used to accurately predict the chemical shifts and coupling constants for the target molecule without ambiguity. The electronic environment of the protons and carbons in this compound would be uniquely influenced by the combination of the vinyl and methyl substituents, necessitating experimental verification.
Infrared (IR) Spectroscopy
Similarly, a specific Infrared (IR) spectrum for this compound is not available in public databases. IR spectroscopy is fundamental for identifying characteristic functional groups. For this compound, key vibrational bands would be expected for the amide C=O stretch, the C=C stretch of the ethenyl group, and various C-H and C-N stretching and bending modes. While spectra for N-vinylpyrrolidone and N-methylpyrrolidinone show characteristic peaks for the pyrrolidinone ring and the respective N-substituents, the precise wavenumbers for this compound are not documented.
Mass Spectrometry (MS)
There is no published mass spectrum for this compound. Mass spectrometry would provide the exact molecular weight and valuable information about the fragmentation pattern, which is crucial for confirming the molecular formula and structure. While mass spectra of related pyrrolidinone derivatives are available, the specific fragmentation pathways for the target compound have not been reported.
X-ray Crystallography for Solid-State Structure Determination
A search for X-ray crystallographic data yielded no results for this compound. This technique would provide definitive information on the solid-state conformation, bond lengths, and bond angles of the molecule. Without experimental crystallographic studies, the precise three-dimensional structure in the solid phase remains unknown.
Thermal Analysis Techniques (e.g., TGA, DTA)
No thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for this compound is publicly available. These thermal analysis techniques are used to study the thermal stability and decomposition profile of a compound. While the thermal behavior of related polymers like polyvinylpyrrolidone (B124986) is well-documented, this information is not applicable to the monomeric compound .
Chromatographic Methods for Purity Assessment and Separation
Specific chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), developed for the purity assessment and separation of this compound have not been reported in the literature. Although methods exist for similar compounds like N-vinylpyrrolidone and N-methylpyrrolidone, the optimal conditions (e.g., column type, mobile phase, temperature) for the target compound would need to be determined experimentally.
Emerging Research Directions and Future Outlook for 1 Ethenyl 3 Methylpyrrolidin 2 One
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial synthesis of N-vinylpyrrolidones, including 1-ethenyl-3-methylpyrrolidin-2-one, has traditionally relied on the vinylation of the corresponding pyrrolidone with acetylene (B1199291). wikipedia.org While effective, this process often requires high pressure and temperature, raising safety and energy consumption concerns. Current research is actively pursuing more sustainable and "green" synthetic methodologies.
One promising approach involves the use of microreactors for the vinylation of 2-pyrrolidone with acetylene. researchgate.net This technology offers significant safety advantages by minimizing the reaction volume and enhancing mass and heat transfer, which can lead to higher selectivity and yields. researchgate.net Another avenue of exploration is the development of catalytic systems that can operate under milder conditions. For instance, using potassium hydroxide (B78521) or potassium alkoxides as catalyst precursors in a microreactor has shown success in the synthesis of N-vinylpyrrolidone. researchgate.net
Furthermore, researchers are investigating alternative, atom-economical pathways that avoid the use of acetylene. researchgate.net One-pot multicomponent synthesis strategies are also gaining traction. For example, the ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green catalyst in ethanol (B145695) demonstrates a move towards more environmentally benign processes. rsc.org These methods offer advantages such as cleaner reaction profiles, easier work-up procedures, and shorter reaction times. rsc.org
The development of catalysts from readily available and non-toxic materials is another key aspect of sustainable synthesis. Montmorillonite (B579905) clays, for instance, have been used as catalysts for various organic reactions, including polymerizations, under mild and environmentally friendly conditions. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Selective Transformations
The vinyl group and the lactam ring in this compound offer multiple sites for chemical modification, opening up possibilities for creating a diverse range of derivatives with unique properties. A key area of research is the selective functionalization of the pyrrolidone ring, particularly at the 3-position. researchgate.net A general synthetic approach has been developed to introduce various functional groups at this position in a one-pot reaction by reacting the carboxamide anion of 1-vinyl-2-pyrrolidone with cyclic precursors. researchgate.net This strategy has enabled the synthesis of novel 1-vinyl-2-pyrrolidone derivatives with amine or sulfonic functionalities. researchgate.net
The reactivity of the vinyl group is central to the polymerization of this monomer. Understanding and controlling the radical polymerization of N-vinylpyrrolidone and its derivatives is crucial for tailoring polymer properties. nih.gov The use of chain transfer agents, such as sulfanylethanoic and 3-sulfanylpropanoic acids, has been shown to regulate the molecular weight of the resulting polymers and can even accelerate the polymerization rate. nih.gov
The exploration of copolymerization reactions is another active research area. Copolymerization of N-vinylpyrrolidone (NVP) with monomers like methyl methacrylate (B99206) (MMA) can yield copolymers with a combination of properties from both monomers. researchgate.net The choice of catalyst, such as proton-exchanged montmorillonite clay (Maghnite-H+), can influence the copolymerization process. researchgate.net
Design of Next-Generation Polymeric Materials
The polymerization of this compound and its derivatives leads to the formation of substituted poly(N-vinylpyrrolidone) (PVP) materials with a wide range of potential applications. nih.govnih.govresearchgate.netresearchgate.net The properties of these polymers can be finely tuned by controlling their molecular architecture.
Key areas of development include:
Stimulus-Responsive Polymers: The synthesis of block copolymers containing PVP segments is a major focus. For instance, diblock copolymers of a pyrrolidone-based monomer with other functional monomers can exhibit stimulus-responsive behavior, such as temperature or pH sensitivity. acs.org
Biomedical Applications: PVP is known for its biocompatibility and low toxicity, making it an excellent candidate for biomedical applications. nih.govnih.govresearchgate.netresearchgate.net Research is ongoing to develop PVP-based materials for drug delivery systems, hydrogels for tissue engineering, and coatings for medical devices to prevent protein adsorption. nih.govnih.govresearchgate.netresearchgate.net For example, PVP has been investigated for its ability to form complexes with drugs, enhancing their solubility and controlling their release. nih.gov
Complex Macromolecular Architectures: Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to create complex macromolecular architectures based on N-vinylpyrrolidone. mdpi.com This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, including block copolymers, star polymers, and graft copolymers. mdpi.com
| Polymer Architecture | Monomers | Polymerization Technique | Potential Applications |
| Statistical Copolymers | N-vinylpyrrolidone (NVP), 3-ethyl-1-vinyl-2-pyrrolidone | RAFT Polymerization | Materials with Lower Critical Solution Temperature (LCST) behavior |
| Block Copolymers | N-vinylpyrrolidone (NVP), Poly(vinyl acetate) (PVAc) | RAFT Polymerization | Amphiphilic materials, double hydrophilic copolymers (after hydrolysis of PVAc) |
| Biohybrid Nanogels | N-vinylpyrrolidone (NVP), N-(methacryloxy)succinimide | RAFT Polymerization | Bioconjugation with proteins |
| Stimulus-Responsive Diblock Copolymers | 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), N-isopropylacrylamide (NIPAM) | RAFT Aqueous Solution Polymerization | Temperature-responsive materials |
Advanced Computational Modeling for Predictive Understanding
Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to gain a deeper understanding of the structure, properties, and reactivity of this compound and its corresponding polymers at the molecular level. environmentaljournals.orgresearchgate.netekb.egrjpbcs.comresearchgate.net
DFT calculations can provide valuable insights into:
Molecular Structure and Energetics: Optimization of the 3D structure of the monomer and its oligomers allows for the determination of stable conformations and the calculation of key energetic parameters. researchgate.net
Spectroscopic Properties: Theoretical calculations of NMR and IR spectra can be correlated with experimental data to confirm the structure of newly synthesized compounds and to understand the nature of intermolecular interactions. environmentaljournals.org
Reaction Mechanisms: DFT can be used to model reaction pathways and determine the energy barriers associated with different steps, providing a mechanistic understanding of synthesis and polymerization processes. rsc.org For example, DFT studies have been used to elucidate the mechanism of NVP synthesis catalyzed by potassium pyrrolidone and the role of water in catalyst deactivation. rsc.org
Polymer-Surface Interactions: Understanding how polymers like PVP interact with surfaces is crucial for applications such as nanoparticle stabilization and surface modification. researchgate.net DFT calculations, with corrections for van der Waals interactions, have been employed to study the binding of the pyrrolidone ring to silver surfaces. researchgate.net
These computational studies complement experimental work by providing a theoretical framework for interpreting results and guiding the design of new materials and synthetic strategies. environmentaljournals.org
Interdisciplinary Research with Related Chemical Fields
The future development of this compound and its derivatives will be driven by interdisciplinary collaborations that bridge polymer chemistry with other fields.
Materials Science: The unique properties of PVP-based polymers make them attractive for a wide range of materials science applications. This includes the development of advanced coatings, adhesives, and membranes. The ability of PVP to act as a stabilizer for nanoparticles is being explored for the creation of novel nanocomposites with enhanced properties. acs.org
Catalysis: The pyrrolidone ring can act as a ligand for metal catalysts, and polymers derived from this compound could find applications as catalyst supports or as macromolecular ligands that influence the activity and selectivity of catalytic reactions.
Supramolecular Chemistry: The ability of the lactam group in the pyrrolidone ring to form hydrogen bonds and other non-covalent interactions is being exploited in the design of self-assembling systems and supramolecular polymers.
Biomedical Engineering: The biocompatibility of PVP makes it a cornerstone of research in biomedical engineering. nih.gov Collaborations with biologists and medical researchers are essential for developing new drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for implants. nih.govresearchgate.netresearchgate.net The use of PVP in hydrogels and as a component in controlled-release drug formulations are active areas of interdisciplinary research. nih.gov
This cross-pollination of ideas and techniques will undoubtedly lead to the discovery of new applications and a deeper understanding of the fundamental chemistry of this compound.
Q & A
Q. What crystallographic challenges arise when resolving the structure of this compound?
- The compound may crystallize in centrosymmetric space groups (e.g., P1), complicating the identification of non-linear optical properties. Use high-resolution synchrotron X-ray sources to improve data quality, and analyze hydrogen-bonding networks (e.g., C–H···O interactions) to explain packing motifs .
Methodological Notes
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via DFT) to confirm structural assignments .
- Controlled Experiments : Replicate synthetic procedures under inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits, even if specific limits for this compound are undefined .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
